molecular formula C16H16N4S B2927613 6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380095-45-2

6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2927613
CAS No.: 2380095-45-2
M. Wt: 296.39
InChI Key: LCIUOOMURLRARN-UHFFFAOYSA-N
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Description

The compound contains a thieno[3,2-c]pyridine moiety, which is a bicyclic system consisting of a thiophene and pyridine ring fused together . This moiety is often found in biologically active compounds and is of interest in medicinal chemistry .


Molecular Structure Analysis

The compound likely adopts a conformation that minimizes steric hindrance and maximizes π-conjugation. The lone pair on the nitrogen atom of the pyridine ring might be involved in resonance with the aromatic system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene and pyridine rings, as well as the azetidine ring. The nitrile group could act as an electrophile in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile group could increase its polarity, while the aromatic rings could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thieno[2,3-b]pyridines and related derivatives have been synthesized through reactions involving various reagents, including 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, and 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile. These syntheses are characterized by elemental analysis, spectral data, and chemical transportation (Abdelriheem et al., 2015).

  • Similarly, the synthesis of pyridine-3-carbonitrile derivatives and their reactions with halogen-containing reagents to form thieno[2,3-b]pyridine derivatives have been explored. These compounds' structures were elucidated through IR, 1H NMR, mass spectra, and elemental analyses (Abdel-fattah et al., 2008).

Antimicrobial and Anticancer Activities

  • Studies on pyridine-3-carbonitrile derivatives have shown potential in antimicrobial and anticancer applications. For instance, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and its derivatives has demonstrated antibacterial and antitumor activities (Elewa et al., 2021).

  • Other research includes the synthesis of novel pyridine and fused pyridine derivatives for in silico molecular docking screenings towards specific proteins, showing moderate to good binding energies and antimicrobial, as well as antioxidant activity (Flefel et al., 2018).

Structural Characterization and Pharmaceutical Evaluation

  • The synthesis of compounds like 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid and their derivatives, as well as their evaluation for antianaphylactic activity, emphasizes the role of these compounds in developing pharmaceutical agents (Wagner et al., 1993).

  • Another aspect is the synthesis of substituted pyridones and fused pyridones like thieno[3,4-c]pyridone, evaluated for antifibrotic activity, indicating potential therapeutic applications (Ismail & Noaman, 2005).

Enzyme Inhibition and Anticancer Properties

  • Derivatives of this compound have been explored for their potential as CDK2 inhibitors. The compounds synthesized from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile showed promising activity against human cancer cell lines and were evaluated for their CDK2 enzyme inhibitory potential (Abdel-Rahman et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper precautions should be taken when handling this compound .

Future Directions

Further studies could be conducted to explore the synthesis, properties, and potential applications of this compound. Its biological activity could be investigated through in vitro and in vivo studies .

Properties

IUPAC Name

6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c17-8-13-2-1-3-16(18-13)20-10-14(11-20)19-6-4-15-12(9-19)5-7-21-15/h1-3,5,7,14H,4,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUOOMURLRARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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